パリフォスファミド

概要

説明

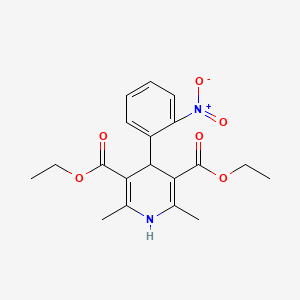

パリフォスファミドは、新規なDNAアルキル化剤であり、イフォスファミドの活性代謝物です。 これは、主に軟部組織肉腫、精巣癌、リンパ腫などのさまざまな癌の治療における潜在的な用途について調査されています 。 パリフォスファミドは、DNA鎖を架橋する能力で知られており、それによりDNA複製と転写を阻害し、細胞死につながります .

科学的研究の応用

Palifosfamide has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study DNA alkylation and cross-linking mechanisms.

Medicine: It is investigated for its potential use in treating various cancers, including soft tissue sarcoma, testicular cancer, and lymphoma

Industry: Palifosfamide is used in the development of new chemotherapeutic agents and drug delivery systems.

作用機序

パリフォスファミドは、DNAをアルキル化することによりその効果を発揮し、DNA鎖の架橋につながります。 この架橋はDNA複製と転写を阻害し、最終的に細胞死をもたらします 。 パリフォスファミドの主要な分子標的は、DNA内の核酸です .

生化学分析

Biochemical Properties

Palifosfamide is a novel DNA alkylator and the active metabolite of ifosfamide, with antitumor activity . After metabolic activation, palifosfamide alkylates or binds with many intracellular molecular structures, including nucleic acids . The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis .

Cellular Effects

Palifosfamide has broad activity in a panel of sarcoma cell lines . It inhibits tumor growth in osteosarcoma and rhabdomyosarcoma xenografts . The cytotoxic effect of palifosfamide against these sarcoma cell lines is thought to be due to its alkylating effect, causing irreversible DNA crosslinking and cell death .

Molecular Mechanism

The mechanism of action of palifosfamide involves metabolic activation, where it alkylates or binds with many intracellular molecular structures, including nucleic acids . The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis .

Temporal Effects in Laboratory Settings

Stabilized palifosfamide administered to mice suppresses MX-1 tumor growth by greater than 80% with 17% complete antitumor responses . Oral bioavailability in rats is 48-73% of parenteral administration, and antitumor activity in mice is equivalent by both routes .

Dosage Effects in Animal Models

The maximum tolerated dose (MTD) of palifosfamide lysine in mice was determined to be 100 mg/kg per day for three consecutive days . Tumor growth inhibition was seen in both osteosarcoma xenografts and the rhabdomyosarcoma xenograft, resulting in a significant difference in event-free survival between the control and the treated groups .

Metabolic Pathways

Palifosfamide does not need to undergo the metabolic activation and hence has two potential advantages: it does not generate acrolein and chloracetaldehyde as toxic metabolites and potentially may have a favorable toxicity profile compared to ifosfamide . It bypasses one of the known resistance mechanisms mediated by ALDHs .

準備方法

合成経路と反応条件

パリフォスファミドの調製には、複数段階の合成プロセスが含まれます。 一般的な方法の1つは、中間体としてイソホスホラミドマスタードフェニルエステルの合成を含みます 。このプロセスには通常、次の手順が含まれます。

イソホスホラミドマスタードフェニルエステルの合成: この手順には、塩基の存在下で2-クロロエチルアミン塩酸塩とジクロロメタンの反応が含まれます。

パリフォスファミドの生成: 次に、中間体をトリス(ヒドロキシメチル)アミノメタンと反応させてパリフォスファミドを生成します.

工業生産方法

パリフォスファミドの工業生産には、化合物の純度と安定性を確保しながら、合成プロセスを拡大することが含まれます。 このプロセスには、最終製品が医薬品基準を満たしていることを保証するための厳格な品質管理対策が含まれます .

化学反応の分析

反応の種類

パリフォスファミドは、次のようないくつかのタイプの化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

パリフォスファミドの反応から生成される主な生成物は、架橋されたDNAであり、DNA複製と転写の阻害につながります .

科学研究への応用

パリフォスファミドは、次のような幅広い科学研究への応用を持っています。

類似化合物との比較

特性

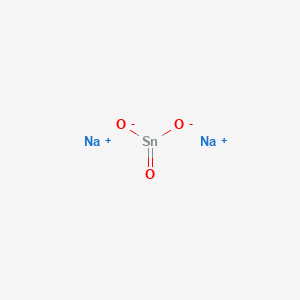

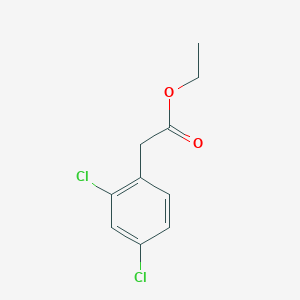

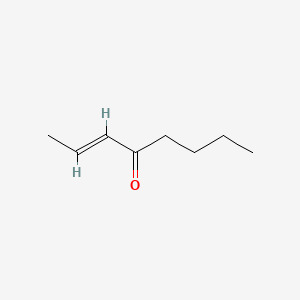

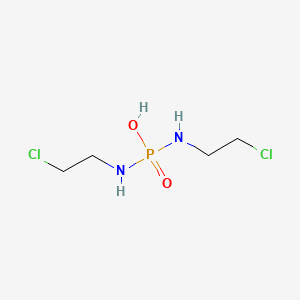

IUPAC Name |

bis(2-chloroethylamino)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11Cl2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCJZNIZRWYHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NP(=O)(NCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865605 | |

| Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

After metabolic activation, palifosfamide alkylates or binds with many intracellular molecular structures, including nucleic acids. The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis. | |

| Record name | Palifosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

31645-39-3 | |

| Record name | N,N′-Bis(2-chloroethyl)phosphorodiamidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31645-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palifosfamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031645393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palifosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isophosphoramide mustard | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALIFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4U6NN813 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。